molecular formula C28H33N7O9 B15094120 Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al

Cat. No.: B15094120
M. Wt: 611.6 g/mol
InChI Key: ZSZYUXBVDPGGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is used in various biochemical assays to study enzyme activity and is valuable in research related to apoptosis and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:

    Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reagents used include carbodiimides and uronium salts.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step. Common deprotecting agents include trifluoroacetic acid (TFA).

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation: The tryptophan residue can be oxidized by reagents like hydrogen peroxide.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced peptide with free thiol groups.

Scientific Research Applications

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al acts as a substrate for caspase-1. The enzyme cleaves the peptide at the aspartic acid residue, releasing a detectable product. This cleavage is crucial for studying the activity of caspase-1, which is involved in the inflammatory response and apoptosis .

Properties

IUPAC Name

4-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZYUXBVDPGGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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